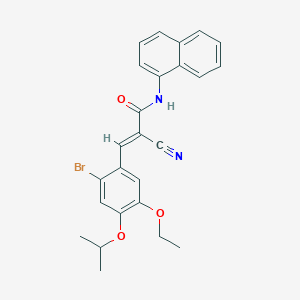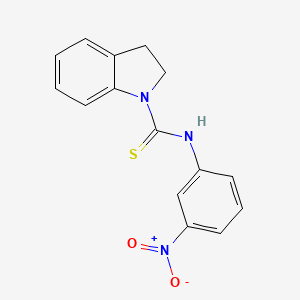![molecular formula C17H18N2O5S B4579514 5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)
5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Descripción general
Descripción
Sulfonyl derivatives, including those related to salicylic acid and benzamides, play a significant role in various chemical and pharmaceutical applications due to their unique chemical structures and properties. The synthesis and analysis of such compounds have been a subject of interest for researchers to explore their potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of sulfonyl derivatives often involves the conversion of precursors like o-methoxybenzamide, salicylic acid, and salicylamide into their corresponding sulfonyl chlorides. Various derivatives such as amides, hydrazides, hydrazones, and azides can be prepared from these sulfonyl chlorides. Techniques like chlorosulfonation and subsequent acetylation are employed to achieve the desired sulfonyl derivatives (Cremlyn et al., 1980).
Molecular Structure Analysis
The molecular structure of sulfonyl derivatives is characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide insights into the molecular framework and functional groups present in the compounds, facilitating a deeper understanding of their chemical behavior and interactions.
Chemical Reactions and Properties
Sulfonyl derivatives undergo various chemical reactions, including alkylation, oxidation, and coupling reactions, which modify their chemical structure and properties. For instance, the oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride via rhodium(III)-catalyzed C–H bond activation results in the formation of sulfonyl fluoride substituted compounds (Wang et al., 2018).
Physical Properties Analysis
The physical properties of sulfonyl derivatives, including melting points, solubility, and stability, are crucial for their application and handling. These properties are influenced by the molecular structure and substituents present in the compounds.
Chemical Properties Analysis
The chemical properties of sulfonyl derivatives, such as reactivity, acid-base behavior, and electrophilic/nucleophilic characteristics, are determined by their functional groups and molecular structure. These properties play a significant role in the compounds' interactions and reactions with other chemical entities.
Cremlyn, R., Swinbourne, F. J., Atherall, J., Courtney, L., Cronje, T., Davis, P., Langston, S., & Rogers, M. (1980). SOME SULFONYL DERIVATIVES OF SALICYLIC ACID AND RELATED COMPOUNDS. Phosphorus Sulfur and Silicon and The Related Elements, 9, 155-164. Link to the study.
Wang, S.-M., Li, C., Leng, J., Bukhari, S. N., & Qin, H.-L. (2018). Rhodium(III)-catalyzed Oxidative Coupling of N-Methoxybenzamides and Ethenesulfonyl fluoride: a C–H Bond Activation Strategy for the Preparation of 2-Aryl ethenesulfonyl fluorides and Sulfonyl fluoride Substituted γ-Lactams. Organic chemistry frontiers, 5, 1411-1415. Link to the study.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Research has focused on the synthesis and characterization of sulfonyl derivatives, including studies on salicylic acid and related compounds. These derivatives have been explored for various applications, including antimicrobial and algaecidal activities. For example, the synthesis of sulfonamides and their derivatives has been extensively studied, leading to insights into their chemical properties and potential applications in medicinal chemistry and environmental protection (Cremlyn et al., 1980).
Medicinal Chemistry
Several studies have investigated the transformation and metabolic pathways of drugs in biological systems, aiming to understand how structural modifications can affect their activity and stability. For instance, the transformation of metoclopramide in rabbits has been studied to identify its metabolic products, which is crucial for designing drugs with optimized efficacy and reduced side effects (Arita et al., 1970). This type of research is fundamental in developing new therapeutic agents, including those for treating cancer, as evidenced by studies on halogenosulfanilamide and halogenophenylaminobenzolamide derivatives as inhibitors of tumor-associated enzymes (Ilies et al., 2003).
Propiedades
IUPAC Name |
5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11(20)12-5-4-6-13(9-12)19-25(22,23)14-7-8-16(24-3)15(10-14)17(21)18-2/h4-10,19H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJLJRLTYHFYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)

![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)


![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)
![N-1,3-benzothiazol-2-yl-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579485.png)

![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4579538.png)
